REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[CH2:8][CH:7]([CH2:12][OH:13])[CH2:6]2.Br>>[OH:13][CH2:12][CH:7]1[CH2:6][C:5]2[C:9](=[CH:10][CH:11]=[C:3]([OH:2])[CH:4]=2)[CH2:8]1
|
Name
|
|
Quantity
|
117 mg
|
Type
|
reactant
|
Smiles
|
COC=1C=C2CC(CC2=CC1)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extract the product with ethyl acetate
|
Type
|
WASH
|
Details
|
Wash with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
After concentrating the organic layer under reduced pressure, flash chromatograph
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OCC1CC2=CC=C(C=C2C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.41 mmol | |
AMOUNT: MASS | 67.3 mg | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 63.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |